meso-2,3-Dimethylsuccinic acid
Overview
Description
trans-Oxyresveratrol: (systematic name: 4-[(E)-2-(3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol) is a naturally occurring stilbene compound. It is known for its simple chemical structure and diverse therapeutic potentials. trans-Oxyresveratrol is found in various plants, including mulberry (Morus alba L.), and has been extensively studied for its biological and pharmacological activities .
Mechanism of Action
Target of Action
Meso-2,3-Dimethylsuccinic acid, also known as DMSA, is primarily used as a chelating agent . It binds with high specificity to ions of heavy metals such as lead, mercury, cadmium, and arsenic in the blood .
Mode of Action
DMSA forms a water-soluble complex with these heavy metal ions . This complex formation results in the neutralization of the heavy metals, preventing them from causing further harm to the body .
Biochemical Pathways
The primary biochemical pathway affected by DMSA is the body’s detoxification process. By binding to heavy metals, DMSA facilitates their removal from the body, primarily through urinary excretion . This helps to reduce the concentration of these toxic substances in the body, thereby mitigating their harmful effects.
Pharmacokinetics
It is known that dmsa is rapidly and extensively metabolized .
Result of Action
The primary result of DMSA’s action is the reduction of heavy metal toxicity in the body. By chelating these metals and facilitating their excretion, DMSA helps to mitigate the harmful effects of heavy metal poisoning .
Action Environment
The efficacy and stability of DMSA can be influenced by various environmental factors. For instance, the pH of the solution can affect the release of sulfur from DMSA, which is crucial for its chelating action . Additionally, the reaction temperature can also influence this process
Biochemical Analysis
Biochemical Properties
Meso-2,3-Dimethylsuccinic acid plays a role in biochemical reactions, particularly in the context of nanoparticle functionalization . It is often used to improve the colloidal stability or biocompatibility of nanoparticles
Cellular Effects
It is known that it can influence cell function by interacting with certain cellular components .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to certain molecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with certain transporters or binding proteins, which can affect its localization or accumulation .
Subcellular Localization
It is known that it can interact with certain cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Perkin Condensation Reaction: One of the synthetic routes for trans-Oxyresveratrol involves the Perkin condensation reaction of 3,5-dimethoxyphenylacetic acid with a corresponding substituted phenylaldehyde.
Microbial Biosynthesis: Another method involves the biosynthesis of resveratrol using metabolically engineered Escherichia coli. This method includes manipulating genes in the shikimate pathway of E.
Industrial Production Methods: Industrial production of trans-Oxyresveratrol can be achieved through the extraction from plant materials using conventional methods. Several systems for both qualitative and quantitative analysis of trans-Oxyresveratrol contents in plant materials and plant products are available .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Oxyresveratrol undergoes oxidation reactions, which can lead to the formation of various oxidized products.
Reduction: Reduction reactions can convert trans-Oxyresveratrol into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can be used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
Comparison with Similar Compounds
- Resveratrol
- Gnetol
- Piceatannol
- Pterostilbene
Properties
IUPAC Name |
(2R,3S)-2,3-dimethylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRCVPDWTZLH-ZXZARUISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016985 | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-40-2 | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=608-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(2R,3S)-2,3-Dimethylbutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601016985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-2,3-dimethylsuccinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does meso-2,3-dimethylsuccinic acid interact with metal surfaces, and does this differ from its chiral counterpart?
A1: Research indicates that both this compound and its racemic mixture (containing both chiral enantiomers) form ordered structures on a Cu(110) surface. [] Interestingly, despite being achiral, the meso form also creates enantiomorphous structures on the copper surface, coexisting with structures that retain the substrate's mirror symmetry. [] This suggests that the methyl groups influence the adsorption geometry, leading to chiral expressions on the surface even for the achiral molecule. The study also found a significant difference in the thermal decomposition behavior between the meso and racemic forms, indicating a distinct influence of chirality on this process. []
Q2: Can you provide an example of how this compound is used in organic synthesis?
A2: this compound serves as a valuable starting material for constructing complex molecules. For example, it was employed in the synthesis of (±)-faranal, a naturally occurring insect pheromone. [] The meso configuration of the acid was strategically used to introduce two erythro-configured methyl groups into the target molecule, showcasing its utility in stereoselective synthesis. []
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